molecular formula C5H20Cl3N6Ru B1197742 Pyridine pentaamineruthenium(III) CAS No. 80584-12-9

Pyridine pentaamineruthenium(III)

Cat. No.: B1197742
CAS No.: 80584-12-9
M. Wt: 371.7 g/mol
InChI Key: SQGVQXHEYYXHAL-UHFFFAOYSA-K
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Description

Historical Context of Ruthenium Ammine Complexes in Inorganic Chemistry

The study of ruthenium ammine complexes has a rich history, forming a cornerstone of modern inorganic chemistry. Early research focused on the synthesis and characterization of simple ammine complexes, which laid the groundwork for understanding the coordination chemistry of ruthenium. A significant breakthrough was the preparation of the bivalent complex hexammineruthenium(II) chloride, [Ru(NH₃)₆]Cl₂. rsc.orgrsc.org This compound, a potent reducing agent, opened up new synthetic routes to a variety of previously inaccessible ruthenium ammine complexes. rsc.orgrsc.org The study of these complexes has been instrumental in elucidating the electronic structure and reactivity of ruthenium compounds, including those containing diatomic ligands like dinitrogen (N₂), carbon monoxide (CO), and nitric oxide (NO). acs.org

Significance of Pyridine (B92270) as a Ligand in Transition Metal Chemistry

Pyridine (C₅H₅N), a six-membered heterocyclic aromatic compound, is a fundamental ligand in transition metal chemistry. semanticscholar.orgalfachemic.comwikipedia.org Structurally similar to benzene, the replacement of a CH group with a nitrogen atom imparts distinct chemical properties. wikipedia.org The nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital, which is directed away from the aromatic ring and is readily available for coordination to a metal center, making pyridine an effective Lewis base. semanticscholar.orgcore.ac.uk This ability to act as a monodentate ligand has led to its use in the synthesis of a vast number of metal complexes with diverse applications, including catalysis in hydrogenation, hydroformylation, and polymerization reactions. alfachemic.com

Electronic and Steric Influence of Pyridine on Metal Centers

The coordination of pyridine to a metal center is influenced by both electronic and steric factors. nih.gov Electronically, pyridine is considered a weak π-acceptor ligand. wikipedia.org The electronegativity of the nitrogen atom creates a dipole moment and influences the electron density distribution within the aromatic ring, making it less electron-rich than benzene. jscimedcentral.com This electronic nature can be fine-tuned by introducing substituents on the pyridine ring. nih.gov Electron-donating groups enhance the electron density at the nitrogen atom, strengthening its donor interaction with the metal, while electron-withdrawing groups have the opposite effect. rsc.org

Sterically, the presence of substituents on the pyridine ring, particularly in the positions adjacent to the nitrogen atom (α-positions), can hinder its coordination to a metal center. wikipedia.orgresearchgate.net This steric hindrance can influence the geometry and stability of the resulting complex.

Role of Pyridine in Ligand Design and Coordination Sphere Engineering

Pyridine and its derivatives are versatile building blocks in the design of more complex ligands and the engineering of the coordination sphere around a metal ion. nih.govacs.orgresearchgate.net By incorporating pyridine into larger, polydentate ligand frameworks, such as bipyridines and terpyridines, chemists can create specific coordination environments that dictate the geometry, reactivity, and photophysical properties of the resulting metal complexes. rsc.orgnih.gov This "coordination sphere engineering" allows for the rational design of complexes with desired functionalities. For instance, the steric demands of different pyridine-based ligands can be used to control the assembly of complex architectures like cages and bowls, which can encapsulate other molecules. nih.govacs.orgresearchgate.net The ability to modify the pyridine ring with various functional groups provides a powerful tool for tuning the electronic properties of the metal center and influencing the catalytic activity of the complex. nih.govacs.org

Properties

CAS No.

80584-12-9

Molecular Formula

C5H20Cl3N6Ru

Molecular Weight

371.7 g/mol

IUPAC Name

azane;pyridine;ruthenium(3+);trichloride

InChI

InChI=1S/C5H5N.3ClH.5H3N.Ru/c1-2-4-6-5-3-1;;;;;;;;;/h1-5H;3*1H;5*1H3;/q;;;;;;;;;+3/p-3

InChI Key

SQGVQXHEYYXHAL-UHFFFAOYSA-K

SMILES

C1=CC=NC=C1.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Ru+3]

Canonical SMILES

C1=CC=NC=C1.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Ru+3]

Synonyms

PYPAR
pyridine pentaamineruthenium(III)

Origin of Product

United States

Synthetic Methodologies and Preparation of Pyridine Pentaamineruthenium Iii Complexes

Conventional Synthetic Routes for Ruthenium Ammine-Pyridine Complexes

The conventional synthesis of pyridine (B92270) pentaamineruthenium(III) complexes typically relies on the modification of pre-existing ruthenium ammine precursors through well-established ligand substitution reactions.

Precursor Complex Utilization and Transformations

The most common starting material for the synthesis of pyridine pentaamineruthenium(III) is the chloropentaammineruthenium(III) chloride complex, [Ru(NH₃)₅Cl]Cl₂. This precursor is favored due to its relative stability and the lability of the chloride ligand, which can be readily displaced by an incoming pyridine molecule. The synthesis of [Ru(NH₃)₅Cl]Cl₂ itself can be achieved through various methods, including the reduction of ruthenium(III) chloride in an ammoniacal solution. One established laboratory-scale method involves the use of a reducing agent like chromous chloride, which can produce high-purity [Ru(NH₃)₅Cl]Cl₂ in good yields.

Another key precursor is the hexaammineruthenium(III) ion, [Ru(NH₃)₆]³⁺. While the ammonia (B1221849) ligands in this complex are generally inert, under specific conditions, one of the ammonia molecules can be replaced by a pyridine ligand.

The transformation of these precursors into the desired pyridine pentaamineruthenium(III) complex is typically achieved by heating the precursor in the presence of pyridine. The reaction progress can often be monitored by changes in the electronic absorption spectrum of the solution.

Ligand Exchange and Substitution Pathways in Synthesis

The core of the synthetic strategy lies in the ligand exchange reaction where a ligand in the coordination sphere of the ruthenium center is replaced by pyridine. For the [Ru(NH₃)₅Cl]²⁺ precursor, the reaction proceeds as follows:

[Ru(NH₃)₅Cl]²⁺ + py → [Ru(NH₃)₅(py)]³⁺ + Cl⁻

This reaction is a classic example of a substitution reaction at an octahedral metal center. The mechanism of such substitutions in ruthenium(III) complexes, which are typically substitution-inert low-spin d⁵ species, has been a subject of extensive study. Current time information in Bangalore, IN. The nature of the ligand trans to the leaving group can significantly impact the rate of substitution. For instance, in related tetraammine complexes, the substitution of a chloride ligand is sensitive to the basicity of the trans ligand. dicp.ac.cn

Advanced Synthetic Strategies for Pyridine Pentaamineruthenium(III)

While conventional methods are effective, advanced strategies focus on optimizing reaction conditions and, where applicable, controlling the stereochemical outcome of the synthesis.

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions such as temperature and reactant concentrations are crucial for achieving high yields and purity. Aqueous solutions are commonly employed for the synthesis of these water-soluble complexes. The pH of the solution can also play a role, as it can affect the protonation state of the ligands and the stability of the complex.

Microwave-assisted synthesis has emerged as a modern technique to accelerate the synthesis of ruthenium complexes. This method can significantly reduce reaction times compared to conventional heating.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes
Temperature Control Bulk heatingDirect molecular heating
Yields Often moderate to highCan be comparable or higher

Stereochemical Control in Synthesis

For the specific complex pyridine pentaamineruthenium(III), which has the formula [Ru(NH₃)₅(py)]³⁺, there are no geometric isomers (cis/trans). However, the principles of stereochemical control are highly relevant for related complexes where multiple types of ligands are present, such as [Ru(NH₃)₄(py)X]ⁿ⁺.

In the synthesis of such complexes, the formation of a specific isomer can be influenced by several factors:

The nature of the starting material: Using a stereochemically pure precursor can lead to a stereospecific reaction.

The trans effect: The ability of a ligand to direct an incoming substituent to the position trans to itself can be exploited.

Reaction conditions: Temperature and solvent can influence the kinetic and thermodynamic product distribution, thereby favoring the formation of one isomer over another.

For example, in the synthesis of related chromium ammine complexes, it has been shown that the photoaquation of [Cr(NH₃)₅(py)]³⁺ can lead to the formation of both cis- and trans-[Cr(NH₃)₄(py)(H₂O)]³⁺, with the cis isomer being predominant. nih.gov This highlights the potential for stereochemical considerations in the reactivity of these types of complexes.

Purification and Isolation Techniques

Following the synthesis, the pyridine pentaamineruthenium(III) complex must be separated from unreacted starting materials, byproducts, and the solvent. Common purification techniques include:

Crystallization: The desired complex can often be isolated by crystallization. This may involve cooling the reaction mixture or adding a counter-ion that forms a less soluble salt with the complex cation, such as perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻).

Ion-Exchange Chromatography: This is a powerful technique for separating ionic complexes based on their charge. The crude reaction mixture is passed through a column containing an ion-exchange resin. The components of the mixture bind to the resin with different affinities and can be selectively eluted by washing the column with a solution of increasing salt concentration. This method is particularly useful for separating complexes with different charges or for removing ionic impurities.

Recrystallization: To achieve high purity, the isolated solid can be recrystallized from a suitable solvent. This process involves dissolving the compound in a hot solvent and then allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities behind in the solution.

The purity of the final product is typically assessed using techniques such as elemental analysis, UV-visible spectroscopy, and electrochemical methods.

Coordination Chemistry of Pyridine Pentaamineruthenium Iii

Ligand Exchange Kinetics and Mechanisms in Solution

The substitution of ligands in octahedral complexes like pyridine (B92270) pentaamineruthenium(III) is a fundamental aspect of its chemistry. The underlying mechanisms dictate how readily the pyridine or ammine ligands can be replaced by other species, a process crucial for its application in various chemical domains.

Dissociative and Associative Interchange Mechanisms

Ligand substitution reactions in octahedral complexes typically proceed via interchange mechanisms, which have characteristics of both purely dissociative (D) and purely associative (A) pathways. wikipedia.org In a dissociative pathway, the leaving group departs first, generating a five-coordinate intermediate, which is then attacked by the entering ligand. libretexts.orglibretexts.org Conversely, an associative pathway involves the initial formation of a seven-coordinate intermediate by the entering ligand, followed by the departure of the leaving group. wikipedia.orglibretexts.orgyoutube.com

The interchange (I) mechanism is a concerted process where the entering ligand attacks as the leaving group is departing. This mechanism is further classified as either dissociative interchange (Id) or associative interchange (Ia). In an Id mechanism, the breaking of the bond to the leaving group is more significant than the formation of the bond to the entering ligand in the transition state. rsc.org For many hexa-coordinate complexes, particularly those of Co(III) and Cr(III), the Id mechanism is common for aquation reactions. rsc.org Given the electronic configuration and steric crowding in pyridine pentaamineruthenium(III), its ligand exchange reactions are also generally considered to proceed through a dissociative interchange (Id) mechanism. The rate of this mechanism is primarily dependent on the concentration of the reactant complex and is less sensitive to the nature of the entering ligand. libretexts.org

Influence of Ancillary Ligands on Pyridine Dissociation

Ancillary ligands, which are the other ligands in the coordination sphere apart from the one of interest (in this case, pyridine), can significantly influence the dissociation rate of the primary ligand. In the [Ru(NH3)5(py)]3+ complex, the five ammine (NH3) ligands are the ancillary ligands. Their electronic and steric properties are critical.

Research on related ruthenium complexes has demonstrated that both steric and electronic effects of ancillary ligands play a crucial role. For instance, introducing sterically bulky ancillary ligands can distort the octahedral geometry, weaken the metal-ligand bonds, and thereby facilitate the dissociation of another ligand. acs.org In Ru(II) complexes, bulky bidentate ligands were shown to greatly enhance the efficiency of photoinduced pyridine dissociation compared to less hindered analogues. acs.org

Furthermore, the electronic properties of ancillary ligands—whether they are strong σ-donors, π-donors, or π-acceptors—can modulate the electron density at the ruthenium center. nih.gov This, in turn, affects the strength of the Ru-pyridine bond. For example, strong σ-donating ligands would increase electron density on the metal, potentially strengthening the back-bonding to π-acceptor ligands but could weaken the bond to a predominantly σ-donating ligand. The catalytic efficiency of some ruthenium complexes has been shown to be controlled by the electronic effect of the co-ligand. nih.gov

Solvent Effects on Ligand Exchange Rates

The solvent plays a critical role in ligand exchange reactions, as it can act as a nucleophile, stabilize the transition state, and solvate the departing and entering groups. The rate of ligand exchange for pyridine pentaamineruthenium(III) is influenced by the nature of the solvent.

Studies on related coordination complexes have shown that solvent properties such as polarity, coordinating ability, and hydrogen-bonding capacity can affect reaction rates. beilstein-journals.org For instance, in aquation reactions, water is both the solvent and the entering ligand. In non-aqueous solvents, the solvent molecules may compete with the intended entering ligand, or they may facilitate the reaction through stabilization of charged intermediates or transition states.

Kinetic studies of electron transfer reactions involving [Ru(NH3)5py]2+ in methanol-water mixtures have been reported, indicating that the solvent composition can influence reaction rates. acs.org Furthermore, large solvent isotope effects have been observed in reactions catalyzed by other metal complexes, highlighting the direct involvement of solvent molecules in the reaction mechanism. beilstein-journals.org For example, a switch from methanol (B129727) (CH3OH) to deuterated methanol (CD3OD) can lead to a significant change in reaction rates, suggesting that proton transfer from the solvent is part of the rate-determining step in those systems. beilstein-journals.org

Activation Parameters (ΔH‡, ΔS‡) for Ligand Exchange

The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the mechanism of a reaction. These parameters are derived from the temperature dependence of the reaction rate constant.

Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for the reaction to occur. A high ΔH‡ indicates that significant bond breaking is required to reach the transition state.

Entropy of Activation (ΔS‡): Reflects the change in order or disorder in going from the reactants to the transition state. A positive ΔS‡ suggests a more disordered transition state, which is characteristic of a dissociative mechanism where a ligand has departed, increasing the system's randomness. nih.gov A negative ΔS‡ points towards a more ordered transition state, typical of an associative mechanism where a new molecule has been incorporated. wikipedia.org

Table 1: Representative Activation Parameters for Related Ruthenium Complexes This table provides illustrative data from related, but not identical, systems to demonstrate the concept of activation parameters.

Complex/Reaction System ΔH‡ or Ea (kJ/mol) ΔS‡ (J/mol·K) Inferred Mechanism
[RuNO(NO2)2(3-MePy)2OH] MS1 → GS decay rsc.org 56.0 Not Reported Isomerization
[RuNO(NO2)2(4-MePy)2OH] MS1 → GS decay rsc.org 61.8 Not Reported Isomerization

Stereochemical Aspects of Coordination Sphere

The arrangement of ligands around the central ruthenium ion defines the stereochemistry of the complex. When one of the ammine ligands in pyridine pentaamineruthenium(III) is substituted, the possibility of isomerism arises.

Cis-Trans Isomerism and Stereoselective Formation

If a ligand substitution reaction occurs in [Ru(NH3)5(py)]3+, where one of the ammine ligands is replaced by another ligand 'L' (e.g., H2O), the resulting product, [Ru(NH3)4(py)L]3+, can exist as two geometric isomers: cis and trans.

cis-isomer: The new ligand 'L' is positioned adjacent (at 90°) to the pyridine ligand.

trans-isomer: The new ligand 'L' is positioned opposite (at 180°) to the pyridine ligand.

The stereochemical outcome of such a substitution reaction can be stereoselective, meaning one isomer is formed in preference to the other. This selectivity is often directed by the nature of the ligand trans to the leaving group. In many octahedral complexes, the ligand trans to the leaving group can influence the reaction rate and the stereochemistry of the product through the trans effect.

Studies on the analogous chromium(III) complex, [Cr(NH3)5(py)]3+, have shown that photoaquation of an ammine ligand results in the formation of both cis- and trans-[Cr(NH3)4(py)(H2O)]3+, with a notable predominance of the cis isomer. nih.gov This suggests that the substitution is not random and that electronic or steric factors favor the formation of the cis product. Similar stereochemical outcomes can be anticipated for the ruthenium analogue. Research on other mixed-ligand ruthenium(II) complexes also highlights the prevalence and importance of cis-trans isomerism in determining the properties and reactivity of these compounds. epa.govscilit.com

Table 2: List of Chemical Compounds Mentioned

Compound Name Formula
Pyridine pentaamineruthenium(III) [Ru(NH3)5(py)]3+
cis-Tetraammineaqua(pyridine)ruthenium(III) cis-[Ru(NH3)4(py)(H2O)]3+
trans-Tetraammineaqua(pyridine)ruthenium(III) trans-[Ru(NH3)4(py)(H2O)]3+
Pentaammine(pyridine)chromium(III) [Cr(NH3)5(py)]3+
cis-Tetraammineaqua(pyridine)chromium(III) cis-[Cr(NH3)4(py)(H2O)]3+
trans-Tetraammineaqua(pyridine)chromium(III) trans-[Cr(NH3)4(py)(H2O)]3+
Pentaamminechlorocobalt(III) [Co(NH3)5Cl]2+
Pentaamminechlorochromium(III) [Cr(NH3)5Cl]2+
Methanol CH3OH
Deuterated Methanol CD3OD
3-Methylpyridine (B133936) C6H7N

Dynamic Behavior of the Coordination Sphere

The strong Ru-N bonds, a consequence of the effective nuclear charge of Ru(III) and the ligand field stabilization energy (LFSE) of the t₂g⁵ configuration, create a relatively rigid structure. Any dynamic behavior, such as the rotation of the coordinated pyridine ring around the Ru-N bond, would be subject to a considerable energy barrier. This barrier arises from steric interactions with the adjacent ammine ligands and the electronic interactions between the pyridine's π-system and the metal's d-orbitals.

Stability and Lability of Pyridine Pentaamineruthenium(III) Complexes

The stability and lability of a coordination complex are distinct concepts. Stability refers to the thermodynamic tendency of a complex to exist under equilibrium conditions, while lability refers to the kinetic rate at which its ligands are exchanged.

Complex IonOxidation Stated-electron configurationLability
[Ru(NH₃)₆]³⁺Ru(III)t₂g⁵Inert
[Ru(NH₃)₆]²⁺Ru(II)t₂g⁶Labile
[Co(NH₃)₆]³⁺Co(III)t₂g⁶Inert
[Co(NH₃)₆]²⁺Co(II)t₂g⁵e_g²Labile

This table provides a general comparison of lability for ammine complexes of ruthenium and cobalt.

The significant kinetic inertness of pyridine pentaamineruthenium(III) is a direct consequence of its electronic configuration and the resulting ligand field stabilization energy (LFSE). As a low-spin d⁵ complex, the five d-electrons occupy the lower energy t₂g orbitals. Ligand substitution reactions in octahedral complexes often proceed through dissociative or associative mechanisms, both of which involve a transition state with a different geometry (e.g., square pyramidal or pentagonal bipyramidal). The transition from the stable octahedral ground state to a less stable transition state requires a significant activation energy. The high LFSE of the d⁵ configuration contributes substantially to this activation barrier, thus slowing down the rate of ligand exchange and rendering the complex kinetically inert. libretexts.org

In stark contrast to the inertness of the Ru(III) complex, its reduced counterpart, pyridine pentaamineruthenium(II) ([Ru(NH₃)₅(py)]²⁺), is significantly more labile. The Ru(II) analogue has a low-spin d⁶ (t₂g⁶) electronic configuration. While d⁶ complexes like Co(III) are typically inert, the larger size and lower charge of Ru(II) compared to Co(III) lead to weaker metal-ligand bonds. Furthermore, the activation energy for ligand substitution in d⁶ systems can be influenced by the ability of the metal to form a seven-coordinate transition state. Generally, Ru(II) complexes are much more labile than their Ru(III) counterparts. tamu.edu This difference in lability is a critical aspect of the chemistry of ruthenium complexes and is exploited in various applications, including the design of electron transfer reagents and catalysts. The reduction of Ru(III) to Ru(II) can act as a switch, "turning on" ligand exchange processes.

ReactionRate Constant (M⁻¹s⁻¹)
[Ru(NH₃)₆]²⁺ + [Ru(NH₃)₆]³⁺ self-exchange8 x 10²
[Co(NH₃)₆]²⁺ + [Co(NH₃)₆]³⁺ self-exchange~10⁻⁹

This table presents electron self-exchange rates, which are related to the lability of the coordination sphere, for ruthenium and cobalt ammine complexes. tamu.edu

Redox Chemistry and Electron Transfer Processes

Electrochemical Behavior of Pyridine (B92270) Pentaamineruthenium(III)

The electrochemical properties of pyridine pentaamineruthenium(III) are well-defined and provide a foundation for understanding its reactivity. These properties are primarily characterized by the reversible one-electron process involving the ruthenium center.

The defining electrochemical feature of this complex is the Ru(II)/Ru(III) redox couple. The reduction of the Ru(III) center to Ru(II) is a facile and reversible one-electron process. The standard reduction potential (E'°) for the pyridine pentaamineruthenium(III) complex is a key parameter in its electrochemical profile. Studies have reported a range of redox potentials for ammineruthenium(III) complexes, with pyridine pentaamineruthenium(III) being one of the active compounds in this class. nih.gov The specific potential is influenced by experimental conditions such as the solvent and supporting electrolyte. For instance, in related trans-pyridine tetraammine ruthenium complexes, the presence of the pyridine ligand favors the reduction of Ru(III) by approximately 150 mV compared to the pentaammine aqua complex. nih.gov This indicates the significant electronic influence of the pyridine ligand on the ruthenium center. The reversible nature of this redox couple makes it an excellent system for studying the fundamental principles of electron transfer.

The electronic environment created by the ligands coordinated to the ruthenium center has a profound impact on the redox potential of the Ru(II)/Ru(III) couple. The pyridine ligand, along with the five ammine ligands, dictates the electron density at the metal center.

Pyridine Ligand: Pyridine is a π-acceptor ligand. This means it can accept electron density from the metal's d-orbitals into its own π* orbitals. This back-bonding stabilizes the lower oxidation state (Ru(II)), which has more electron density to donate. Consequently, the Ru(II) state is more stable and harder to oxidize, which shifts the Ru(III)/Ru(II) redox potential to more positive values compared to a complex with only σ-donating ligands. Electron-withdrawing substituents on the pyridine ring further enhance this effect, leading to a bathochromic (red) shift in the metal-to-ligand charge-transfer band and making the complex easier to reduce. escholarship.org Conversely, electron-donating substituents cause a hypsochromic (blue) shift. escholarship.org

Ammine Ligands: The five ammine (NH₃) ligands are primarily σ-donors. They donate electron density to the ruthenium center, which tends to stabilize the higher, more electron-poor Ru(III) oxidation state. This makes the complex easier to reduce (a less positive redox potential) compared to complexes with stronger π-acceptor ligands.

The balance between the σ-donating ammine ligands and the π-accepting pyridine ligand finely tunes the redox potential. Altering any of these ligands, for example by substitution, can predictably shift the potential. Studies on various ruthenium complexes have consistently shown that ligands that withdraw electron density from the ruthenium center make the oxidation to Ru(III) more difficult, resulting in positive shifts in the redox potential. rsc.orgresearchgate.net

Table 1: Influence of Ligand Type on Ruthenium Redox Potential

Ligand TypeElectronic EffectInfluence on Ru(II)Influence on Ru(III)/Ru(II) PotentialExample Ligand
σ-donor Donates electron density to RuDestabilizesShifts to more negative valuesAmmine (NH₃)
π-acceptor Accepts electron density from RuStabilizesShifts to more positive valuesPyridine, Bipyridine
π-donor Donates electron density to RuDestabilizesShifts to more negative valuesCatecholate

Electron Transfer Mechanisms

Pyridine pentaamineruthenium(III) and its Ru(II) counterpart are workhorses in the study of electron transfer mechanisms, providing clear examples of both intramolecular and intermolecular processes.

Intramolecular electron transfer is often studied in systems where the pyridine pentaamineruthenium moiety is linked to another redox-active center via a bridging ligand. In these "mixed-valence" compounds, an electron can transfer from a donor site to an acceptor site within the same molecule.

The rate of this transfer is highly dependent on the nature of the bridging ligand, which can facilitate electronic coupling between the two metal centers. Aromatic ligands like pyrazine (B50134) are classic examples used to create such bridged systems. The degree of electronic coupling determines whether the system is "localized" (Class II), where the electron resides on one metal center, or "delocalized" (Class III), where the electron is shared between both centers. The study of bridged diruthenium complexes provides a platform for fundamental electron transfer studies. rsc.org The modification of these bridging ligands, for instance by altering their planarity, can tune the rate of electron transfer, demonstrating the critical role of the bridge in mediating the process. ursinus.edu

Intermolecular electron transfer involves the transfer of an electron between two separate molecules. The kinetics of these reactions, such as the self-exchange reaction between [Ru(NH₃)₅(py)]²⁺ and [Ru(NH₃)₅(py)]³⁺, have been extensively studied. These reactions are often analyzed within the framework of Marcus Theory, which relates the rate of electron transfer to the free energy of the reaction and a reorganization energy term. The reorganization energy includes contributions from changes in bond lengths within the complexes (inner-sphere) and reorientation of solvent molecules around the complexes (outer-sphere). The kinetics of electron transfer from ruthenium(II) ammine complexes to biological molecules like ferricytochrome c have also been investigated to understand biological electron transfer processes. acs.org

Proton-coupled electron transfer (PCET) is a fundamental process where an electron and a proton are transferred, often in a concerted or stepwise manner. nih.gov In the context of ruthenium complexes, PCET pathways can be crucial, particularly when a ligand can be protonated or deprotonated. While the ammine ligands in pyridine pentaamineruthenium are not typically involved in PCET under common conditions, modifications to the complex can introduce this functionality.

For example, if the pyridine ligand were substituted with a ligand containing a carboxylate or an imidazole (B134444) group, the protonation state of this group could become coupled to the redox state of the ruthenium center. nih.govrsc.org In such systems, the transfer of an electron to or from the Ru center can be coupled with the transfer of a proton to or from the ligand. rsc.org This coupling can occur in a single kinetic step (concerted) or in separate, sequential steps. nih.gov PCET provides a mechanism to overcome large thermodynamic barriers that might exist for a simple electron transfer, and it is a key process in many chemical and biological reactions. nih.gov

Self-Exchange Electron Transfer Reactions

Self-exchange electron transfer reactions are fundamental processes where an electron is exchanged between two identical chemical species in different oxidation states. For the pyridine pentaamineruthenium system, this is represented by the reaction between the Ru(III) and Ru(II) species:

[Ru(NH₃)₅(py)]³⁺ + [Ru(NH₃)₅(py)]²⁺ ⇌ [Ru(NH₃)₅(py)]²⁺ + [Ru(NH₃)₅(py)]³⁺

The rate of electron transfer is governed by the reorganization energy, which includes contributions from changes in bond lengths and angles within the complex (inner-sphere) and the reorientation of solvent molecules around the complex (outer-sphere). For the Ru(II)/Ru(III) exchange, the electron is transferred between t₂g orbitals (π-type). This process involves minimal changes in the metal-ligand bond lengths, resulting in a relatively low inner-sphere reorganization energy and a correspondingly fast electron transfer rate. berkeley.edu In contrast, systems like the [Co(NH₃)₆]²⁺/³⁺ couple exhibit much slower self-exchange rates (≤ 10⁻⁹ M⁻¹s⁻¹) because the electron transfer involves e₉ (σ*) orbitals, leading to significant changes in cobalt-ligand bond distances and a large inner-sphere reorganization energy. berkeley.edu

Marcus-Hush Theory and its Application to Pyridine Pentaamineruthenium(III) Systems

The rates of outer-sphere electron transfer reactions, such as the self-exchange reaction of pyridine pentaamineruthenium(III), are quantitatively described by Marcus theory, developed by Rudolph A. Marcus. This theory provides a framework for calculating the Gibbs free energy of activation (ΔG‡) based on the standard free energy change of the reaction (ΔG°) and the reorganization energy (λ).

The central equation of Marcus theory is: ΔG‡ = (λ + ΔG°)² / 4λ

For a self-exchange reaction, ΔG° is zero, and the equation simplifies to ΔG‡ = λ / 4 . The reorganization energy, λ, is the energy required to change the geometry and solvation of the reactants to that of the products, without the actual electron transfer occurring. It is a sum of the inner-sphere (λᵢ) and outer-sphere (λₒ) contributions.

Solvent Reorganization Energy in Electron Transfer

The outer-sphere, or solvent, reorganization energy (λₒ) is a crucial component of the total reorganization energy and arises from the need to reorganize solvent molecules around the ions as their charge changes. Marcus theory models this contribution using a dielectric continuum model, where λₒ is dependent on the radii of the reactants, the distance between them, and the dielectric properties of the solvent.

The expression for λₒ is: λₒ = (Δe)² [ (1 / 2r₁) + (1 / 2r₂) - (1 / d) ] [ (1 / Dₒₚ) - (1 / Dₛ) ]

Where:

Δe is the charge transferred

r₁ and r₂ are the radii of the two ions

d is the distance between the centers of the ions upon contact

Dₒₚ is the optical dielectric constant (the square of the solvent's refractive index)

Dₛ is the static dielectric constant of the solvent

Studies on related pyridine-containing ruthenium complexes, such as redox-active self-assembled monolayers, have utilized electrochemical methods to probe and calculate reorganization energies. These experiments confirm that the solvent environment plays a significant role in the electron transfer kinetics, as predicted by the Marcus model. For instance, moving to less polar solvents decreases the (1/Dₒₚ) - (1/Dₛ) term, thereby reducing the outer-sphere reorganization energy and, consequently, the activation barrier for electron transfer.

Electronic Coupling Parameters

The probability of electron transfer occurring when the transition state is reached is determined by the electronic coupling (or electronic matrix element), denoted as Hₐᵦ. This parameter quantifies the interaction between the electronic wavefunctions of the donor and acceptor sites in the transition state. In the context of the Marcus-Hush model for mixed-valence complexes, Hₐᵦ is directly related to the properties of the intervalence charge transfer (IVCT) band.

For a symmetrical mixed-valence complex, the electronic coupling can be calculated from the energy (Eₒₚ), molar absorptivity (εₘₐₓ), and bandwidth at half-height (Δν₁/₂) of the IVCT absorption band using the following relation:

Hₐᵦ = [2.06 x 10⁻² (εₘₐₓ Δν₁/₂ Eₒₚ)¹/²] / d

Where 'd' is the distance between the two metal centers. Stronger coupling between the metal centers, often mediated by a conjugated bridging ligand, leads to a larger Hₐᵦ value, indicating more efficient electron transfer. The analysis of Hₐᵦ is central to understanding the degree of delocalization in mixed-valence systems.

Mixed-Valence Complexes Involving Pyridine Pentaamineruthenium(III)

Pyridine pentaamineruthenium units can be incorporated into larger, multinuclear structures to form mixed-valence complexes. These compounds contain the same element (ruthenium) in two different oxidation states, typically Ru(II) and Ru(III). A classic example involves two ruthenium centers linked by a bridging ligand. While the most famous of these is the pyrazine-bridged Creutz-Taube ion, [{Ru(NH₃)₅}₂(μ-pz)]⁵⁺, analogous complexes using pyridine-based bridging ligands, such as 4,4'-bipyridine (B149096) (4,4'-bpy), are of great importance and directly relevant to the chemistry of pyridine-containing ruthenium complexes.

The complex [(NH₃)₅Ru-(μ-4,4'-bpy)-Ru(NH₃)₅]⁵⁺ serves as an archetypal system. In this ion, one ruthenium center is formally Ru(II) and the other is Ru(III). The 4,4'-bipyridine ligand acts as a conduit for electronic communication between the two metal centers.

Robin-Day Classification of Mixed-Valence Systems

The degree of electronic interaction between the metal centers in a mixed-valence complex is categorized by the Robin-Day classification. This scheme divides mixed-valence compounds into three classes based on the strength of the electronic coupling.

ClassDescriptionCharacteristicsExample System
Class I Valence-Trapped (Localized) The two metal centers have distinct, integer oxidation states with negligible electronic communication. The properties are essentially a superposition of the individual components.Sb₂O₄ (contains Sb(III) and Sb(V))
Class II Intermediate Coupling There is significant, but partial, electronic coupling. The valences are largely localized, but there is a thermally or photochemically accessible pathway for electron transfer. These complexes exhibit a characteristic Intervalence Charge Transfer (IVCT) band in the near-infrared region.[(NH₃)₅Ru-(μ-4,4'-bpy)-Ru(NH₃)₅]⁵⁺
Class III Valence-Delocalized The electronic coupling is so strong that the distinction between the metal centers is lost. The electron is delocalized over both sites, which have an average, non-integer oxidation state (e.g., +2.5).Creutz-Taube Ion, [{Ru(NH₃)₅}₂(μ-pz)]⁵⁺

The complex [(NH₃)₅Ru-(μ-4,4'-bpy)-Ru(NH₃)₅]⁵⁺ is considered a Class II system. The electronic interaction is strong enough to be readily measured but not so strong as to lead to complete delocalization, primarily due to the longer distance and potential for torsional twisting between the two pyridine rings of the 4,4'-bipyridine bridge.

Intervalence Charge Transfer (IVCT) Band Analysis

A hallmark of Class II mixed-valence complexes is the presence of a broad, low-energy absorption band in the visible or near-infrared (NIR) spectrum. This feature, known as the Intervalence Charge Transfer (IVCT) band, corresponds to the optical transfer of an electron from the reduced metal center to the oxidized one.

[Ruᴵᴵ(NH₃)₅-(μ-4,4'-bpy)-Ruᴵᴵᴵ(NH₃)₅]⁵⁺ + hν → [Ruᴵᴵᴵ(NH₃)₅-(μ-4,4'-bpy)-Ruᴵᴵ(NH₃)₅]⁵⁺ *

The analysis of the IVCT band provides a wealth of information about the interaction between the metal centers. According to the Hush model, the energy of the IVCT band maximum (Eₒₚ) is equal to the total reorganization energy (λ) for a symmetrical system.

Key parameters derived from the IVCT band include:

Eₒₚ (or νₘₐₓ): The energy of the band maximum, which provides a direct measure of the reorganization energy (λ).

εₘₐₓ: The molar absorptivity at the band maximum, which is related to the transition dipole moment and reflects the strength of the electronic coupling.

Δν₁/₂: The full width of the band at half its maximum height. For a Class II system, the bandwidth is predicted by the relationship: Δν₁/₂ = [16(ln2)k₈TEₒₚ]¹/² .

For the [(NH₃)₅Ru-(μ-4,4'-bpy)-Ru(NH₃)₅]⁵⁺ complex, the IVCT band is observed in the NIR region. Its energy is lower, and its intensity is less than that of the analogous pyrazine-bridged Creutz-Taube ion, indicating a weaker electronic coupling (smaller Hₐᵦ) across the longer and more flexible 4,4'-bipyridine bridge. The analysis of this band is crucial for quantifying the parameters of Marcus-Hush theory and for precisely placing the complex within the Robin-Day classification scheme.

Spectroscopic and Electronic Structure Investigations

Advanced Spectroscopic Characterization Techniques

A variety of sophisticated spectroscopic methods have been employed to probe the intricacies of Pyridine (B92270) pentaamineruthenium(III). These techniques, ranging from nuclear magnetic resonance to X-ray absorption spectroscopy, collectively provide a comprehensive picture of the compound's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

The characterization of Pyridine pentaamineruthenium(III) by Nuclear Magnetic Resonance (NMR) spectroscopy is generally hindered by its paramagnetic nature. The Ru(III) center, a d⁵ ion, possesses an unpaired electron, which typically leads to significant broadening of NMR signals, often rendering the complex "NMR silent". nih.govacs.org This phenomenon makes it challenging to obtain well-resolved spectra for structural elucidation or to follow reaction kinetics directly by ¹H or ¹³C NMR.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for probing the electronic transitions within transition metal complexes. The spectrum of Pyridine pentaamineruthenium(III) is of interest for understanding its electronic structure and its involvement in electron transfer reactions. While detailed spectral data for the Ru(III) complex is not extensively published in the provided search results, information can be inferred from its Ru(II) analogue and related compounds.

For the analogous pentaammine(pyridine)ruthenium(II) complex, [Ru(NH₃)₅(py)]²⁺, a prominent absorption band is observed in the visible region, which is assigned to a metal-to-ligand charge transfer (MLCT) transition from the ruthenium d-orbitals to the π* orbitals of the pyridine ligand. escholarship.org The position of this band is sensitive to the solvent environment. escholarship.org

In the case of the Ru(III) complex, the electronic spectrum is expected to be different. The transitions in Ru(III) complexes with imidazole (B134444), a similar heterocyclic ligand, are assigned as π → d transitions for charged ligands. nih.gov It is also known that the absorption bands for pyridine bound to ruthenium(III) are close in energy to those of free and protonated pyridine. escholarship.org The complex has been used as an electron acceptor in studies of biological electron transport, with its redox potential being a key parameter. acs.org The rate constant for the one-electron oxidation of the ascorbate (B8700270) dianion by pentaammine(pyridine)ruthenium(III) ion has been determined, a process likely monitored by UV-Vis spectroscopy. acs.orgresearchgate.netresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Ruthenium Ammine Complexes

ComplexWavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition AssignmentReference
[Ru(NH₃)₅(pyridine)]²⁺407~ 4.6 x 10³Ru(dπ) → py(π*) MLCT escholarship.org
[Ru(NH₃)₅(imidazole)]³⁺~250-300Not specifiedLigand-to-metal charge transfer (LMCT) nih.gov
[Ru(NH₃)₆]³⁺275~ 200Ligand-field transition escholarship.org

This table presents data for the Ru(II) analogue and a related Ru(III) complex to provide context for the expected electronic transitions in Pyridine pentaamineruthenium(III).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of a molecule, offering insights into bonding and structural arrangements. For Pyridine pentaamineruthenium(III), the IR spectrum would be characterized by vibrations associated with the ammine (NH₃) ligands, the pyridine (py) ligand, and the ruthenium-ligand bonds.

The vibrational modes of the coordinated ammonia (B1221849) molecules include N-H stretching, symmetric and asymmetric deformations, and rocking modes. The pyridine ligand will exhibit characteristic ring stretching and C-H bending vibrations. The coordination to the ruthenium center is expected to cause shifts in the vibrational frequencies of the free ligands.

A key region of interest is the far-infrared, where the Ru-N stretching vibrations are observed. In general, for ruthenium(III) ammine complexes, the metal-nitrogen stretching vibrations are found in the range of 400-500 cm⁻¹. The presence of the pyridine ligand would introduce additional Ru-N(py) stretching frequencies.

Table 2: Typical Infrared Vibration Frequencies for Ruthenium Ammine and Pyridine Complexes

Vibrational ModeFrequency Range (cm⁻¹)Compound TypeReference
N-H stretching (ammine)3200 - 3400Ammine complexes uni-muenchen.de
NH₃ degenerate deformation~1600Ammine complexes uni-muenchen.de
NH₃ symmetric deformation~1300Ammine complexes uni-muenchen.de
NH₃ rocking~800Ammine complexes uni-muenchen.de
Pyridine ring stretching1400 - 1600Pyridine complexes researchgate.net
Ru-N(ammine) stretching400 - 500Ru(III)-ammine complexes uni-muenchen.de

This table provides a general guide to the expected IR absorption bands for Pyridine pentaamineruthenium(III) based on data from related compounds.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and chemical state of elements within a compound.

X-ray Photoelectron Spectroscopy (XPS) provides information on the binding energies of core-level electrons, which are sensitive to the oxidation state and chemical environment of the atom. For Pyridine pentaamineruthenium(III), the Ru 3d and N 1s regions are of particular interest. The Ru 3d spectrum is expected to show a doublet (3d₅/₂ and 3d₃/₂) with binding energies characteristic of Ru(III). The N 1s spectrum would contain contributions from the ammine and pyridine nitrogen atoms, which may be distinguishable due to their different chemical environments. In related Ru-N-C materials, pyridinic, pyrrolic, and graphitic-like nitrogen species can be identified by their distinct N 1s binding energies. researchgate.net

Table 3: Representative XPS Binding Energies for Ruthenium and Nitrogen in Related Compounds

Core LevelBinding Energy (eV)SpeciesReference
Ru 3d₅/₂~281-283Ru(III) species researchgate.net
Ru 3p₃/₂~462.7Ru in Ru-N-C researchgate.net
N 1s~398-401Pyridinic/Pyrrolic N researchgate.net
N 1s~400Ammine N in Ru complexesGeneral knowledge

This table provides approximate binding energy ranges based on data from various ruthenium compounds, as specific XPS data for Pyridine pentaamineruthenium(III) was not found in the search results.

X-ray Absorption Spectroscopy (XAS) , particularly the X-ray Absorption Near Edge Structure (XANES), can provide detailed information about the oxidation state and coordination geometry of the ruthenium center. The energy and features of the absorption edge are indicative of the electronic structure of the metal ion.

Mass Spectrometry (MS) for Solution Speciation and Kinetics

Mass spectrometry (MS) is a valuable tool for determining the molecular weight of a compound and for studying its fragmentation patterns, which can provide structural information. In the context of Pyridine pentaamineruthenium(III), electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for analyzing the complex in solution.

Studies on similar Ru(III) pyridine complexes have shown that one of the pyridine derivative ligands can easily dissociate in solution or during the mass spectrometry measurement. acs.org This suggests that the Ru-N(py) bond in such complexes has a certain lability. ESI-MS could be used to monitor the solution speciation of Pyridine pentaamineruthenium(III) and to study the kinetics of ligand exchange or redox reactions.

Table 4: Expected Mass Spectrometry Observations for Pyridine Pentaamineruthenium(III)

TechniqueExpected ObservationImplicationReference
ESI-MSMolecular ion peak corresponding to [Ru(NH₃)₅(py)]³⁺Confirms the mass of the complex cation acs.org (by analogy)
ESI-MS/MSFragmentation, potentially loss of NH₃ or pyridineProvides information on bond strengths and fragmentation pathways acs.org (by analogy)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Ru(III) Species

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for studying paramagnetic species like Ru(III) (a low-spin d⁵ system). The EPR spectrum provides information about the electronic environment of the unpaired electron and can be used to determine the g-tensor values, which are characteristic of the complex's geometry and the nature of the metal-ligand bonding. ias.ac.in

For an octahedral Ru(III) complex with a slight distortion, such as that expected for Pyridine pentaamineruthenium(III) due to the different nature of the pyridine and ammine ligands, a rhombic or axial EPR spectrum is anticipated. The g-values are sensitive to the symmetry of the ligand field. Studies on related halopentaammineruthenium(III) complexes, [Ru(NH₃)₅X]²⁺ (where X = Cl, Br), have shown that the g-tensor components can be used to calculate the tetragonal and rhombic splittings of the d-orbitals. tau.ac.il The analysis of the g-values can also provide insights into the degree of covalency in the metal-ligand bonds. ias.ac.intau.ac.il

Table 5: Representative EPR g-Values for Analogous Ru(III) Complexes

Complexg₁g₂g₃Reference
[Ru(NH₃)₅Cl]²⁺ (in single crystal)Not specifiedNot specifiedNot specified tau.ac.il
[Ru(NH₃)₅Br]²⁺ (in single crystal)Not specifiedNot specifiedNot specified tau.ac.il
Creutz-Taube ion (axial + rhombic)2.7992.4871.346 ias.ac.in

This table presents g-values for a related complex to illustrate the type of data obtained from EPR spectroscopy. Specific g-values for Pyridine pentaamineruthenium(III) were not found in the provided search results.

Photophysical and Photochemical Properties

Photoinduced Reactions of Pyridine (B92270) Pentaamineruthenium(III)

Upon absorption of light, molecules are promoted to electronically excited states, which can then undergo various deactivation processes, including chemical reactions. For transition metal complexes like pyridine pentaamineruthenium(III), these photoinduced reactions often involve the substitution of one or more ligands. While detailed photochemical data for the Ru(III) complex is sparse in comparison to its extensively studied Ru(II) analogue, its behavior can be understood by analogy with other isoelectronic d⁶ metal centers, such as cobalt(III) and rhodium(III).

The primary photoinduced reaction for many ammine complexes in aqueous solution is photoaquation, where a coordinated ligand is replaced by a water molecule. For [Ru(NH₃)₅(py)]³⁺, two principal photoaquation pathways are possible: the dissociation of a monodentate ammine (NH₃) ligand or the dissociation of the pyridine (py) ligand.

Ammonia (B1221849) Aquation: [Ru(NH₃)₅(py)]³⁺ + H₂O + hν → [Ru(NH₃)₄(H₂O)(py)]³⁺ + NH₃

Pyridine Aquation: [Ru(NH₃)₅(py)]³⁺ + H₂O + hν → [Ru(NH₃)₅(H₂O)]³⁺ + py

The determination of which pathway is favored depends on the nature of the reactive excited state and the relative strengths of the ruthenium-ligand bonds. In the absence of direct experimental quantum yields for the [Ru(NH₃)₅(py)]³⁺ complex, insights are drawn from analogous systems. For instance, in the photolysis of isoelectronic pentaamminerhodium(III) complexes, both ammine and the unique ligand (L) aquation are observed, with the relative yields depending on the specific ligand L and the irradiation wavelength. This suggests that both photodissociation pathways are plausible for the ruthenium(III) analogue.

The mechanism of photosubstitution in d⁶ octahedral complexes is generally explained by the ligand field (LF) theory. The ground state of [Ru(NH₃)₅(py)]³⁺ is a singlet state with a (t₂g)⁶ electronic configuration. Absorption of light, typically in the UV region for ligand field bands, promotes an electron from a t₂g orbital to an empty e₉* orbital, generating a ligand field excited state.

Excitation: The initial absorption of a photon populates a singlet ligand field excited state (¹LF*).

Intersystem Crossing: This singlet state can rapidly undergo intersystem crossing (ISC) to a lower-energy triplet ligand field state (³LF*). This process is efficient in heavy metal complexes like ruthenium due to strong spin-orbit coupling.

Dissociation from the ³LF State:* The ³LF* state, with an electronic configuration of (t₂g)⁵(e₉)¹, is substitutionally labile. The population of the antibonding e₉ orbitals weakens the metal-ligand bonds, particularly along the axis of the populated orbital. This weakening facilitates the dissociation of a ligand (either NH₃ or pyridine), creating a five-coordinate intermediate.

Solvent Coordination: The transient five-coordinate species is then rapidly trapped by a solvent molecule (water in an aqueous solution) to form the final photoaquated product.

This LF-state-driven mechanism contrasts with the well-studied photochemistry of the analogous pyridine pentaamineruthenium(II) complex, [Ru(NH₃)₅(py)]²⁺. In the Ru(II) case, irradiation into its strong visible metal-to-ligand charge-transfer (MLCT) bands is the primary excitation pathway, although the subsequent photosubstitution reaction is still believed to proceed via a lower-lying LF state. For the Ru(III) complex, the MLCT transitions are at much higher energy, and direct excitation into the weaker d-d or ligand field bands is what initiates the photoreaction.

Property[Ru(NH₃)₅(py)]²⁺ (d⁶)[Ru(NH₃)₅(py)]³⁺ (d⁶)
Primary Excitation Metal-to-Ligand Charge Transfer (MLCT)Ligand Field (d-d)
Reactive Excited State ³LF (³MC)³LF (³MC) (presumed)
Reactivity Photosubstitution of NH₃ and pyridinePhotosubstitution of NH₃ and pyridine (expected)
Typical Irradiation Visible Light (e.g., 407 nm)UV Light

This table presents a comparison based on established data for the Ru(II) complex and expected behavior for the Ru(III) complex based on analogy.

Energy Transfer Processes in Pyridine Pentaamineruthenium(III) Systems

Energy transfer is a nonradiative process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), which is a long-range dipole-dipole interaction, and Dexter energy transfer, a short-range process requiring orbital overlap.

There is limited specific research on energy transfer processes involving [Ru(NH₃)₅(py)]³⁺ as a distinct component in solution. However, its ability to participate in such processes has been demonstrated in biochemical contexts. In one study, a pentaammineruthenium(III) moiety was used as an energy acceptor to probe distances within the protein transferrin. nih.gov The Ru(III) complex was attached to surface histidine residues of the protein, and its quenching of the fluorescence from a terbium(III) donor ion located at the protein's metal-binding site was measured. nih.gov

This application as a FRET acceptor demonstrates that [Ru(NH₃)₅(py)]³⁺ (or its derivatives) can effectively quench the luminescence of suitable donors. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. The [Ru(NH₃)₅(py)]³⁺ complex has ligand-field absorption bands in the ultraviolet and near-ultraviolet regions, making it a potential acceptor for donors that emit in this range. The efficiency of this energy transfer is strongly dependent on the distance between the donor and acceptor, varying as 1/r⁶, which is why it is employed as a "spectroscopic ruler" to measure intramolecular distances in biomolecules. nih.gov

While this specific application showcases the complex acting as an energy acceptor, broader studies on its role as either a donor or acceptor in bimolecular quenching experiments are not widely reported. Its own lack of significant luminescence at room temperature precludes it from acting as an efficient energy transfer donor.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational inorganic chemistry, balancing accuracy with computational cost. It is widely used to study the properties of ruthenium complexes. nsf.gov DFT methods are employed to predict geometries, electronic structures, and to help interpret various spectroscopic measurements. For complex systems like those containing platinum or other heavy metals, a careful choice of functional and basis set is crucial for obtaining accurate results. nsf.gov

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. For pyridine (B92270) pentaammineruthenium(III), this involves calculating the total energy of the complex at various atomic arrangements until a minimum energy conformation is found. mdpi.com This process yields key structural parameters such as bond lengths and angles. The Ru-N bonds are of particular interest, as their lengths reflect the nature of the metal-ligand interaction. In related azopyridine ruthenium complexes, DFT studies have shown that Ru-N bonds are dative bonds formed by electron delocalization from nitrogen lone pairs to the anti-lone pair orbitals of ruthenium. scirp.org

The electronic structure of the d⁶ Ru(II) center in an octahedral field is stabilized by pi-backbonding, especially with pi-acceptor ligands. researchgate.net For the d⁵ Ru(III) center in pyridine pentaammineruthenium(III), the electronic structure is characterized by the splitting of the d-orbitals in a pseudo-octahedral environment. The pyridine ligand, with its π-system, can influence the energies of the metal d-orbitals, which in turn affects the complex's redox and spectroscopic properties. Natural Bond Orbital (NBO) analysis is often used to probe these interactions, revealing charge transfer between the metal, the ammine ligands, and the pyridine ring. scirp.org

Table 1: Predicted Structural Parameters for [Ru(NH₃)₅(py)]³⁺ from DFT Calculations
ParameterPredicted ValueDescription
Ru-N(ammine, cis)~2.10 ÅBond length between Ruthenium and the four ammine ligands in the plane.
Ru-N(ammine, trans)~2.12 ÅBond length between Ruthenium and the ammine ligand trans to pyridine.
Ru-N(pyridine)~2.08 ÅBond length between Ruthenium and the pyridine ligand.
∠N(cis)-Ru-N(cis)~90.0°Angle between adjacent cis ammine ligands.
∠N(py)-Ru-N(cis)~90.0°Angle between the pyridine ligand and a cis ammine ligand.

Note: These values are representative and based on typical results from DFT calculations on similar ruthenium ammine complexes. Actual values depend on the specific functional and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis). mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT helps assign the absorption bands observed experimentally. researchgate.netnih.govsharif.edu For pyridine pentaammineruthenium(III), the spectrum is expected to show bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and weaker d-d transitions.

Similarly, DFT calculations can predict vibrational spectra (Infrared and Raman). By computing the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of the vibrational modes of the complex. acs.orgnih.gov This allows for a detailed assignment of experimental spectra, correlating specific peaks with motions of particular functional groups, such as Ru-N stretches, NH₃ rocking modes, or pyridine ring vibrations.

Table 2: Representative TD-DFT and Vibrational Analysis for [Ru(NH₃)₅(py)]³⁺
Spectrum TypeCalculated FeatureAssignment
UV-VisStrong absorption bandπ(py) → d(Ru) Ligand-to-Metal Charge Transfer (LMCT)
UV-VisWeaker absorption bandd-d electronic transition within the Ruthenium center
Infrared~3300 cm⁻¹N-H stretching modes of the ammine ligands
Infrared~1600 cm⁻¹C=C stretching modes of the pyridine ring
Infrared~800 cm⁻¹ρ(NH₃) rocking modes of the ammine ligands
Infrared~450 cm⁻¹Ru-N stretching modes

Note: The positions and assignments are illustrative, based on general knowledge of ruthenium ammine complexes and TD-DFT/DFT frequency calculation principles.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in solution. core.ac.uknih.gov An MD simulation models the movements of atoms over time by solving Newton's equations of motion. A key challenge for MD simulations of metal complexes is the development of an accurate force field—a set of parameters that defines the potential energy of the system. researchgate.netresearchgate.net For ruthenium, these parameters are not standard in most classical force fields like AMBER or CHARMM.

Modern approaches often use quantum mechanics (QM) calculations, typically DFT, to generate these parameters. mdpi.comnih.gov This involves calculating energies and forces for various conformations of the complex and fitting the force field parameters to reproduce these QM results. Once a reliable force field is developed, MD simulations can provide insights into:

Solvation Structure: How water molecules or other solvents arrange around the complex ion.

Ligand Dynamics: The flexibility and motion of the pyridine and ammine ligands.

Ion Pairing: The interaction of the complex with counter-ions in the solution.

Despite the established methodology, specific studies detailing a full MD simulation of pyridine pentaammineruthenium(III) are not widespread, largely due to the complexity of force field parameterization for such a charged, heavy-metal complex. researchgate.netnih.gov

Kinetic Modeling of Reaction Pathways

Computational chemistry is instrumental in modeling the kinetics of chemical reactions, such as the electron-transfer reactions that are fundamental to the chemistry of pyridine pentaammineruthenium(III). acs.org Kinetic modeling can be used to calculate activation energies and reaction rate constants, providing a mechanistic understanding that complements experimental kinetic data. acs.org

Table 3: Experimental Kinetic Data for Reactions Involving the Pentaammineruthenium Pyridine Couple
ReactionRate Constant (k)ConditionsReference
[Ru(NH₃)₅(py)]²⁺ + cyt c(Fe³⁺)1.5 x 10³ M⁻¹s⁻¹pH 7, 25 °C acs.org
[Ru(NH₃)₅(py)]³⁺ + cyt c(Fe²⁺)3.7 x 10⁴ M⁻¹s⁻¹pH 7, 25 °C acs.org

Note: This table presents experimental data that serves as a benchmark for computational kinetic models. cyt c = cytochrome c.

Prediction of Reactivity and Selectivity

A primary goal of theoretical chemistry is to predict how a molecule will behave in a chemical reaction. For pyridine pentaammineruthenium(III), computational methods can predict its reactivity and selectivity toward different substrates. Electronic structure calculations from DFT provide fundamental data, such as molecular orbital energies (HOMO/LUMO) and atomic charges, which are direct indicators of reactivity.

For instance, the formal reduction potential (E_f) of a series of Ru(NH₃)₅L³⁺ complexes has been shown to correlate with the electronic properties of the ligand L. researchgate.net Electron-withdrawing substituents on the pyridine ring increase the reduction potential, making the Ru(III) center a stronger oxidizing agent. DFT calculations can quantify these effects by modeling how substituents alter the electronic structure of the complex. This predictive power allows for the in-silico design of new complexes with tailored reactivity for applications in catalysis or materials science. acs.org

Interactions in Biological Systems: Fundamental Academic Investigations

Non-Covalent Interactions with Biological Macromolecules

The initial interactions of Pyridine (B92270) pentaammineruthenium(III) with biological macromolecules are often non-covalent, governed by electrostatic forces, hydrogen bonding, and van der Waals interactions. These transient associations are crucial precursors to subsequent covalent binding or redox reactions.

The binding of ruthenium complexes to proteins is a critical factor influencing their bioavailability and mechanism of action. Studies on analogous ruthenium(III) complexes reveal a strong affinity for plasma proteins like human serum albumin (HSA) and transferrin, with binding that is often tight and impacts the compound's distribution. nih.gov For instance, certain ruthenium complexes exhibit significant binding to HSA, with up to 70% of the complex becoming protein-bound after incubation.

Investigations into the interaction of ruthenium complexes with hen-egg white lysozyme (B549824) (HEWL) show that the metal center can coordinate directly with surface amino acid residues. A study involving various Ru(II) and Ru(III) complexes, including a pyridine-containing analogue of NAMI-A, found that the complexes tend to bind to specific residues such as Histidine-15, Arginine-14, and Aspartate-101. nih.gov A noteworthy finding is that these ruthenium complexes often lose their original ligands upon binding to the protein, indicating that the protein itself becomes a ligand for the ruthenium center. nih.gov The initial non-covalent association is likely driven by the positive charge of the ruthenium complex interacting with negatively charged patches on the protein surface, followed by this ligand exchange process. While specific binding constant data for Pyridine pentaammineruthenium(III) itself with these proteins is not extensively detailed in the cited literature, the behavior of structurally similar compounds suggests a high propensity for such interactions, primarily with surface-exposed imidazole (B134444) groups of histidine residues. nih.gov

The interaction of ruthenium complexes with nucleic acids is a cornerstone of their study. Research on a closely related tetraammine pyridine ruthenium complex provides a detailed model for these interactions. The aquated precursor, trans-[Ru(H₂O)(py)(NH₃)₄]²⁺, demonstrates a high selectivity for binding to the N7 position of guanine (B1146940) (G7) residues in DNA. nih.gov This binding is significantly influenced by ionic strength, suggesting that an initial electrostatic interaction, or ion-pairing, between the positively charged complex and the negatively charged phosphate (B84403) backbone of DNA precedes the direct coordination. nih.gov

Following this initial binding, the Ru(II) center can be oxidized to Ru(III) by air, forming the DNA-bound Pyridine tetraammineruthenium(III) species. This process occurs with a pseudo-first-order rate constant as detailed in the table below. nih.gov

While specific studies on the interaction of Pyridine pentaammineruthenium(III) with RNA are less common in the surveyed literature, the principles of interaction can be extrapolated from DNA studies. Given the structural similarities between DNA and RNA, particularly the presence of guanine, a similar affinity for G-rich regions in RNA is expected. Computational studies on the binding thermodynamics of the pentaammineruthenium fragment with nucleobases confirm a strong affinity for guanine, which would be present in both DNA and RNA. nih.gov

Ligand Exchange Dynamics in Biological Environments

Although Pyridine pentaammineruthenium(III) is generally considered substitutionally inert, its interaction within biological environments can facilitate ligand exchange reactions. As noted in protein binding studies, ruthenium complexes can shed their original, non-biologically derived ligands in favor of coordinating with amino acid side chains of proteins like lysozyme. nih.gov The hydrolytic release of the pyridine ligand is considered a critical step in the formation of adducts between some ruthenium-pyridine complexes and proteins. nih.gov

In the context of DNA, the reactivity of the bound ruthenium complex implies dynamic changes in the coordination sphere. The complex can induce the lysis of the N-glycosidic bond of the guanine to which it is attached, a process facilitated by a Ru(IV) intermediate. nih.gov This reaction inherently involves the breaking of the Ru-N7 bond and subsequent reactions, representing a form of ligand exchange where the biological macromolecule is chemically altered by the complex.

ProcessReactantsRate Law / ConstantConditions
Oxidation on DNA [(py)(NH₃)₄RuII]ⁿ-DNAk_obs = 5.6 x 10⁻⁴ s⁻¹pH 6, μ = 0.1, T = 25°C
Disproportionation [(py)(NH₃)₄RuIII]ⁿ,-DNAd[RuII-GDNA]/dt = k₀[RuIII-GDNA] + k₁[RuIII-GDNA][OH⁻]T = 25°C, μ = 0.1
k₀ = 5.4 x 10⁻⁴ s⁻¹
k₁ = 8.8 M⁻¹ s⁻¹
Glycosidic Bond Lysis [(py)(NH₃)₄RuIII]ⁿ,-DNAd[RuIII-G]/dt = k₀'[RuIII-GDNA] + k₁'[OH⁻][RuIII-GDNA]Under Argon, T = 25°C, μ = 0.1
k₀' = 5.74 x 10⁻⁵ s⁻¹
k₁' = 1.93 x 10⁻² M⁻¹ s⁻¹

Table 1: Kinetic data for reactions of a pyridine tetraammine ruthenium complex bound to DNA. Data sourced from nih.gov.

Redox Processes at Biological Interfaces

The ruthenium center in Pyridine pentaammineruthenium(III) can readily participate in redox reactions at biological interfaces. The DNA molecule serves as a well-studied example of such an interface. Once bound to DNA, the Ru(III) complex can undergo disproportionation, a redox reaction where two Ru(III) ions react to form Ru(II) and Ru(IV). nih.gov This process is base-catalyzed and is a key step in the mechanism of DNA strand cleavage. nih.gov

Furthermore, in the presence of oxygen, the ruthenium complex can facilitate the autoxidation of guanine to 8-oxoguanine, a common marker of oxidative DNA damage. nih.gov This indicates that the ruthenium center can mediate electron transfer between the biological substrate (guanine) and an external oxidant (O₂). This Ru-facilitated oxidation highlights the ability of the complex to act as a catalyst for redox processes at the nucleic acid interface, leading to modifications of the biopolymer. nih.gov

Mechanistic Studies of Electron Transfer in Biomimetic Systems

Pyridine pentaammineruthenium(III) and its derivatives are classic models for studying outer-sphere electron transfer reactions, which are fundamental to many biological processes like respiration and photosynthesis. In these reactions, the electron is transferred from a donor to an acceptor without any chemical bond being made or broken between the reactants. The inert nature of the ammine and pyridine ligands in [Ru(NH3)5(py)]3+ makes it an ideal candidate for these studies, as it ensures that the inner coordination spheres of the reactants remain intact.

Future Research Directions and Emerging Areas

Development of Novel Pyridine (B92270) Ligand Architectures

A primary focus of future research lies in the rational design and synthesis of new pyridine-based ligands to modulate the electronic, steric, and photophysical properties of ruthenium complexes. The versatility of the pyridine scaffold allows for extensive functionalization, opening avenues for creating complexes with tailored characteristics.

Key research thrusts include:

Multidentate and Macrocyclic Ligands: Moving beyond simple pyridine, researchers are exploring complex architectures such as terpyridines, polypicolylamines, and pincer-type macrocycles. For instance, ruthenium complexes with pincer-type macrocyclic ligands containing a pyridine bis(carboxamide) moiety have been synthesized and characterized. rsc.org The synthesis of asymmetric terpyridine ruthenium(II) complexes is also being explored as building blocks for new metallo-supramolecular architectures. researchgate.net

Functionalized Pyridines: The introduction of specific functional groups onto the pyridine ring can impart new properties to the resulting ruthenium complexes. Research has demonstrated the synthesis of Ruthenium(II)-arene complexes with pyridines functionalized with acetyl, amino, chloro, and carboxylic acid groups. nih.govmdpi.com These modifications can influence the complex's solubility, reactivity, and potential for further conjugation.

Hybrid Ligand Systems: Efforts are underway to incorporate the pyridine motif into larger, hybrid ligand frameworks. This includes pyridine-quinoline based ligands, which have been used to create mononuclear water-soluble ruthenium(II)-arene complexes. mdpi.com The goal is to combine the properties of different ligand types to achieve synergistic effects.

Examples of Novel Pyridine Ligand Architectures in Ruthenium Complexes
Ligand TypeSpecific ExampleResulting Ruthenium Complex TypeReference
Pyridine-alkoxidePyCH2CH(RC6H4)OHTrinuclear Ruthenium Carbonyl Complexes rsc.org
Asymmetric TerpyridineTerpyridines with various 4'-position functional groupsRuthenium(II) Metallo-Supramolecular Architectures researchgate.net
Pyridine Bis(carboxamide) MacrocycleMC33Pincer-type Ruthenium(0) Carbonyl Complexes rsc.org
Functionalized Pyridine3-acetylpyridine, 4-acetylpyridine, isonicotinic acidRuthenium(II)-arene "three-leg piano-stool" Complexes nih.gov
Pyridine-QuinolineSubstituted pyridine–quinoline with pending -CH2OH, -CO2H, and -CO2Me groupsMononuclear water-soluble Ruthenium(II)–arene Complexes mdpi.com

Exploration of New Redox and Catalytic Pathways

The rich redox chemistry of ruthenium is a cornerstone of its utility. Future research will delve deeper into harnessing the electronic properties of pyridine pentaamineruthenium(III) and related complexes for novel catalytic applications. The focus is on designing catalysts that are not only efficient but also selective and robust.

Emerging areas of investigation include:

Hydride Transfer Reactions: Non-organometallic ruthenium(II) polypyridyl complexes have been shown to catalyze the conversion of NAD+ to 1,4-NADH using sodium formate as a hydride source. nih.gov Future work will likely focus on optimizing these systems and exploring their application in synthetic organic chemistry and bioremediation.

Oxidation Catalysis: Ruthenium carbonyl complexes supported by pyridine-alkoxide ligands have demonstrated catalytic activity in the oxidation of secondary alcohols. rsc.org The development of more efficient and environmentally benign oxidation catalysts based on ruthenium-pyridine scaffolds is a significant goal.

Metathesis Reactions: Pyridine-containing ruthenium-indenylidene complexes have been synthesized and tested for their activity in ring-closing metathesis. researchgate.net Further exploration in this area could lead to the development of new catalysts for olefin metathesis, a powerful tool in chemical synthesis.

Hydrosilylation: Ruthenium macrocycles bearing pyridine bis(carboxamide) have shown catalytic activity for hydrosilylation. rsc.org Research in this direction aims to create highly active and selective catalysts for the formation of silicon-carbon bonds.

Catalytic Applications of Ruthenium-Pyridine Complexes
Catalytic ReactionType of Ruthenium-Pyridine ComplexKey FindingReference
Hydride Transfer (NAD+ to NADH)[Ru(terpy)(en)Cl]ClAble to catalyze the conversion using sodium formate as a hydride source. nih.gov
Oxidation of Secondary AlcoholsRuthenium carbonyl complexes with pyridine-alkoxide ligandsDemonstrated catalytic activity for alcohol oxidation. rsc.org
Ring-Closing MetathesisCl2Ru(PCy3)(Py)2(3-phenylindenylidene)Exhibited moderate activity, with kinetics studied under various conditions. researchgate.net
HydrosilylationRuthenium macrocycles with pyridine bis(carboxamide)Showed catalytic activity for hydrosilylation reactions. rsc.org

Integration with Advanced Materials Science

The unique photophysical and electronic properties of ruthenium-pyridine complexes make them attractive candidates for integration into advanced materials. Future research will focus on creating hybrid materials that leverage the molecular properties of the complex within a macroscopic framework.

Promising research directions are:

Polymer Hybrid Composites: Ruthenium complexes are being embedded in polymer matrices, such as poly(methyl methacrylate) (PMMA), to create hybrid films for applications in organic electronics. mdpi.com These materials are being explored for their potential as semiconductor materials.

Nanomaterials and Surfaces: The functional properties of nanomaterials can be modified by ligand exchange reactions on their surfaces. nih.gov Ruthenium-pyridine complexes can be anchored to nanoparticles or surfaces to create materials with novel catalytic or sensing capabilities.

DNA-based Nanoassemblies: Ruthenium complexes can be covalently linked to nucleic acid derivatives. nih.gov This allows for the programmable assembly of complementary Ru-DNA molecules in a linear fashion, paving the way for the creation of complex, functional nanoarchitectures. nih.gov

Interdisciplinary Research with Biophysical Chemistry

The interaction of ruthenium complexes with biological macromolecules is a rapidly expanding field. Future research will build on our understanding of these interactions to develop new probes for biological systems and to explore potential therapeutic applications.

Key areas for interdisciplinary research include:

Nucleic Acid Interactions: Ruthenium(II) polypyridyl complexes are known to bind to DNA and RNA. nih.gov Biophysical studies have shown that the structure of the nucleic acid significantly affects the binding behavior. nih.gov Future work will involve designing complexes that can target specific nucleic acid sequences or structures, which could be useful as molecular probes or therapeutic agents. nih.gov

Protein Binding and Inhibition: Ruthenium complexes can coordinate to amino acid residues on proteins. nih.gov Studies with lysozyme (B549824) have shown that Ru(III) complexes can bind to specific residues like His15 and Asp101. nih.gov Understanding these interactions is crucial for designing metallodrugs that can target specific proteins involved in disease pathways.

Probing Cellular Redox Environments: Given their rich redox chemistry, ruthenium complexes are being explored as probes for the cellular redox environment. Non-organometallic ruthenium(II) compounds can influence the NAD+/NADH balance, which plays a critical role in the redox biology of cells. nih.gov

Q & A

Q. Key Data from :

  • Ru–N(pyridine) bond length: 1.98–2.03 Å.
  • MLCT excitation energy: ~2.5 eV (λ = 500 nm).

Advanced: How can researchers resolve contradictions in reported proton transfer dynamics of MLCT excited states?

Methodological Answer:
Conflicting data exist on whether proton transfer occurs during the MLCT lifetime (~230 ps):

  • reports solvent-assisted proton transfer via picosecond TR³, observing spectral shifts attributed to protonated bipyridine .
  • found no significant protonation using similar techniques, suggesting kinetic limitations .

Q. Strategies to Reconcile Data :

  • Variable Solvent Polarity : Test in protic (e.g., H₂O) vs. aprotic solvents (e.g., acetonitrile) to alter proton mobility .
  • Ultrafast Spectroscopy : Employ femtosecond transient absorption to capture early (<1 ps) protonation events .
  • Computational Modeling : Compare experimental results with DFT calculations of proton transfer barriers .

Advanced: How can ligand exchange kinetics in pyridine pentaamineruthenium(III) complexes be quantified?

Methodological Answer:

  • Mass Spectrometry (ESI-MS) : Monitor isotopic labeling (e.g., deuterated pyridine) to track ligand substitution rates (e.g., k ≈ 10³–10⁴ M⁻¹s⁻¹) .
  • Stopped-Flow UV-Vis : Measure real-time absorbance changes during ligand displacement (e.g., NH₃ → pyridine substitution) .
  • Kinetic Modeling : Apply pseudo-first-order rate laws to extract activation parameters (ΔH‡, ΔS‡) .

Q. Example Protocol from :

Introduce isotopically labeled pyridine (PyL) to a pre-equilibrated solution of [Ru(NH₃)₅(py)]³⁺.

Use ESI-MS to track [Ru(NH₃)₅(PyL)]³⁺ formation over time.

Fit data to first-order kinetics to determine rate constants.

Advanced: How are pyridine pentaamineruthenium(III) complexes used as optical probes in protein conformational studies?

Methodological Answer:

  • Histidine Tagging : Coordinate Ru(III) complexes to histidine residues in proteins (e.g., ribonuclease A) via NH₃/pyridine ligands .
  • Spectroscopic Monitoring :
    • UV-Vis : Detect shifts in MLCT bands during protein unfolding (e.g., λmax changes by ~10–15 nm) .
    • Circular Dichroism (CD) : Correlate Ru complex optical activity with protein secondary structure changes .
  • Case Study () :
    • [Ru(NH₃)₅(py)]³⁺ bound to His-119 in ribonuclease A showed a 20% increase in MLCT absorbance upon denaturation (6 M urea), indicating conformational flexibility .

Advanced: What are the challenges in modeling ligand field effects on Ru(III) redox behavior?

Methodological Answer:

  • Ligand Field Strength : Pyridine’s moderate σ-donor/π-acceptor capacity stabilizes Ru(III) but complicates redox tuning vs. stronger-field ligands (e.g., CN⁻) .
  • Solvent Effects : Aqueous vs. non-aqueous media alter redox potentials by 50–100 mV due to solvation differences .
  • DFT Limitations : Accurately modeling d-orbital splitting in octahedral fields requires hybrid functionals (e.g., B3LYP) and explicit solvent inclusion .

Q. Experimental vs. Calculated Redox Potentials () :

ComplexExperimental (V)Calculated (V)Error (%)
[Ru(NH₃)₅(py)]³⁺0.320.299.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.